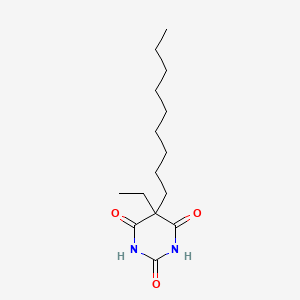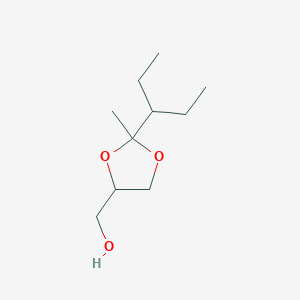
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiopyrylium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multistep organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by cyclization and aromatization processes . The reaction conditions often involve the use of heterogeneous catalysts such as SiO2.HClO4 and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho(1,2-b)pyrylium derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Naphtho(1,2-b)benzofuran derivatives: These compounds have a benzofuran ring instead of a thiopyrylium ring.
Naphtho(1,2-b)diazepine derivatives: These compounds contain a diazepine ring and have different biological activities.
Uniqueness
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is unique due to its specific ring structure and the presence of the perchlorate group, which can influence its reactivity and applications. Its distinct chemical properties make it valuable for specialized research and industrial applications.
Propiedades
Número CAS |
65193-67-1 |
|---|---|
Fórmula molecular |
C25H19ClO4S |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
2,4-diphenyl-5,6-dihydrobenzo[h]thiochromen-1-ium;perchlorate |
InChI |
InChI=1S/C25H19S.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VLJJFNGMCRUEAD-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)[S+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




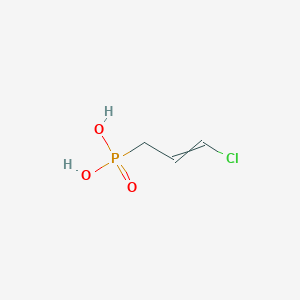
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
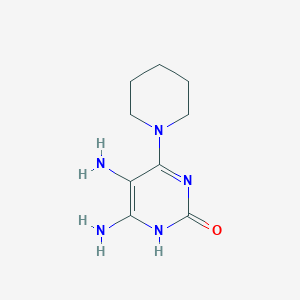
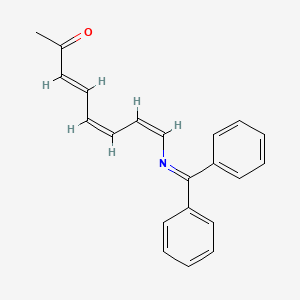
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
